

Foreword: The Crystalline Nature of a Versatile Chemical Intermediate

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Compound of Interest

Compound Name: 2-Naphthol

Cat. No.: B1666908

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2-Naphthol (or β -naphthol, $C_{10}H_8O$) is a cornerstone aromatic compound, serving as a critical precursor in the synthesis of dyes, pigments, pharmaceuticals, and antioxidants.^{[1][2][3]} Its utility is not merely a function of its molecular structure but is profoundly influenced by its solid-state properties. For researchers, drug development professionals, and process chemists, a deep understanding of the physical characteristics of **2-Naphthol** crystals is paramount for ensuring product consistency, optimizing reaction conditions, and controlling the final product's performance. This guide provides a detailed exploration of the crystallographic, physicochemical, spectroscopic, and thermal properties of **2-Naphthol**, grounded in established analytical techniques and field-proven insights.

Crystallographic Architecture: The Foundation of Physical Behavior

The arrangement of molecules in a crystal lattice dictates many of a material's bulk properties, including its melting point, solubility, and stability. **2-Naphthol** provides a classic example of how intermolecular forces govern crystalline architecture.

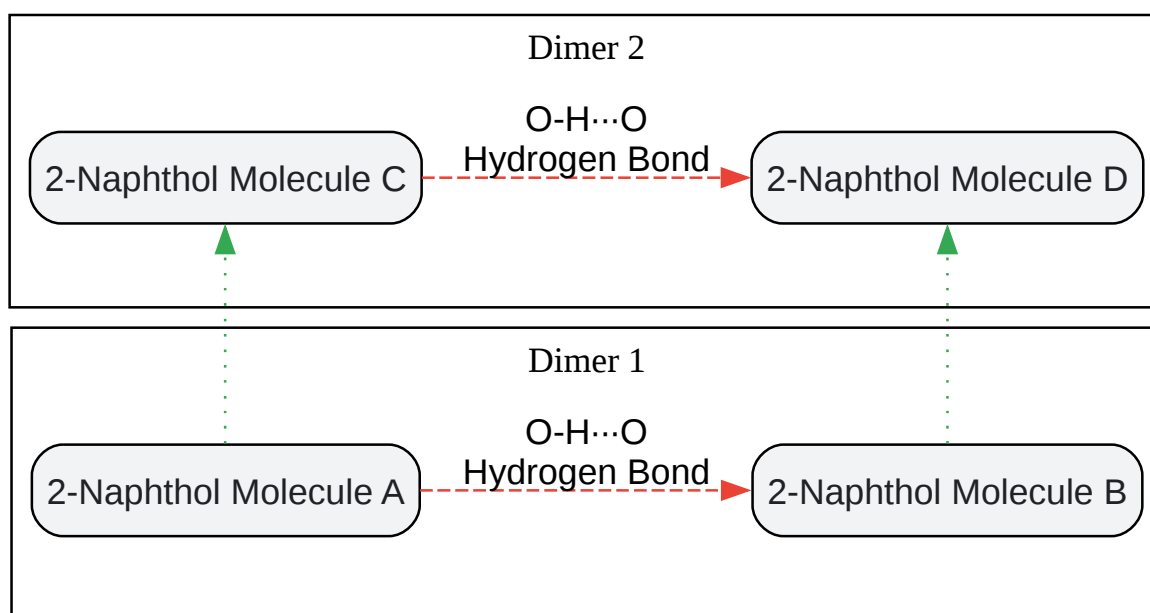
Crystal System and Molecular Packing

The thermodynamically stable form of **2-Naphthol** at ambient conditions crystallizes in the monoclinic system.^[4] While early studies proposed a space group of Ia with two non-equivalent molecules in the unit cell^{[5][6]}, more recent and commonly accepted crystallographic analyses identify the space group as $P2_1/c$.^[4]

The key to understanding **2-Naphthol**'s relatively high melting point lies in its molecular packing. The structure is characterized by:

- **Hydrogen Bonding:** Molecules form centrosymmetric dimers through robust O-H...O hydrogen bonds between the hydroxyl groups.^[4] This primary interaction creates a stable, paired unit.
- **π - π Stacking:** These dimeric units are further stabilized by π - π stacking interactions between the planar naphthalene ring systems of adjacent dimers, with a typical interplanar spacing of approximately 3.4 Å.^[4]

This combination of strong, directional hydrogen bonds and weaker, delocalized π - π interactions results in a cohesive and stable crystal lattice.



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Caption: Intermolecular forces in the **2-Naphthol** crystal lattice.

Polymorphism

2-Naphthol is known to exhibit polymorphism, meaning it can exist in at least two different crystalline forms.^[4] The existence of polymorphs is a critical consideration in the

pharmaceutical industry, as different forms can have varying solubility, dissolution rates, and stability, directly impacting a drug's bioavailability and shelf-life. The stable monoclinic form described above is the most commonly encountered. The study of other potential metastable forms requires controlled crystallization experiments and is an important area of research for formulation development.

Core Physicochemical Properties

The macroscopic properties of **2-Naphthol** crystals are a direct consequence of their underlying molecular and crystallographic structure.

General Appearance and Stability

High-purity **2-Naphthol** appears as a colorless or white crystalline solid, often taking the form of lustrous, bulky leaflets or a fine powder.^{[1][3][7]} A key handling consideration is its tendency to darken over time, particularly upon exposure to air and light, due to oxidation.^[8] This underscores the need for storage in well-sealed, light-resistant containers. It possesses a characteristic faint, phenol-like odor.^{[1][8]}

Quantitative Physical Data

A summary of the essential quantitative physical properties of **2-Naphthol** is presented below. These values are fundamental for chemical engineering calculations, process design, and analytical method development.

Property	Value	Source(s)
Molecular Formula	C ₁₀ H ₈ O	^{[1][8]}
Molar Mass	144.17 g/mol	^{[1][7]}
Melting Point	120–123 °C	^{[1][4][7]}
Boiling Point	285–286 °C	^{[4][7][8]}
Density	~1.28 g/cm ³	^{[1][4][7]}
Flash Point	153 °C	^[8]
Acidity (pKa)	9.51	^{[4][7]}

Solubility Profile

The polarity of the hydroxyl group allows for hydrogen bonding, but the large, nonpolar naphthalene rings dominate the molecule's character, rendering it only slightly soluble in water. [9] However, it is readily soluble in many common organic solvents. Understanding this profile is crucial for selecting appropriate solvents for reactions, extractions, and, most importantly, purification by recrystallization.

Solvent	Solubility (at 20-25°C)	Source(s)
Water	~0.74 - 1.0 g/L	[4][7][8]
Ethanol	High (~500 g/L)	[4][10]
Diethyl Ether	High (~250 g/L)	[4]
Chloroform	High (~600 g/L)	[4]
Glycerol	Soluble	[8]
Alkali Solutions	Soluble (forms phenoxide salts)	[8]

Spectroscopic and Thermal Fingerprinting

Spectroscopic and thermal analysis techniques provide a "fingerprint" of a compound, allowing for unambiguous identification, purity assessment, and characterization of its thermal behavior.

Spectroscopic Identification

- Infrared (IR) Spectroscopy: The IR spectrum of **2-Naphthol** is distinguished by several key absorption bands. A prominent, broad band between 3200-3600 cm^{-1} corresponds to the O-H stretching vibration, indicative of hydrogen bonding.[11] Aromatic C-H stretching is observed above 3000 cm^{-1} , while the characteristic C=C stretching vibrations of the naphthalene ring system appear in the 1500-1650 cm^{-1} region.[11] Out-of-plane C-H bending bands below 900 cm^{-1} are diagnostic of the substitution pattern on the aromatic rings.[12]

- ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: In a suitable deuterated solvent (like DMSO-d₆), the ¹H NMR spectrum shows a characteristic singlet for the acidic hydroxyl proton and a complex series of multiplets between 7.0 and 8.0 ppm for the seven aromatic protons.[11][13]
- UV-Visible Spectroscopy: **2-Naphthol** exhibits strong ultraviolet absorbance due to its extended π -conjugated system. Characteristic maximum absorbance (λ_{max}) wavelengths are observed around 226, 275, and 331 nm.[8]

Thermal Analysis

- Differential Scanning Calorimetry (DSC): DSC is the premier technique for determining the melting point and purity of crystalline solids. A DSC thermogram of pure **2-Naphthol** shows a single, sharp endothermic peak with an onset temperature corresponding to its melting point (121-123 °C).[14] The sharpness of this peak is an excellent indicator of high purity. Broadened peaks or the presence of multiple peaks can suggest impurities or the existence of different polymorphic forms.
- Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For **2-Naphthol**, TGA reveals that sublimation can become significant at temperatures above 100°C, especially under reduced pressure.[4] The thermal decomposition typically begins at much higher temperatures. When coupled with techniques like mass spectrometry (MS) or FTIR, TGA can identify the volatile products released during decomposition, providing insight into thermal degradation pathways.[15]

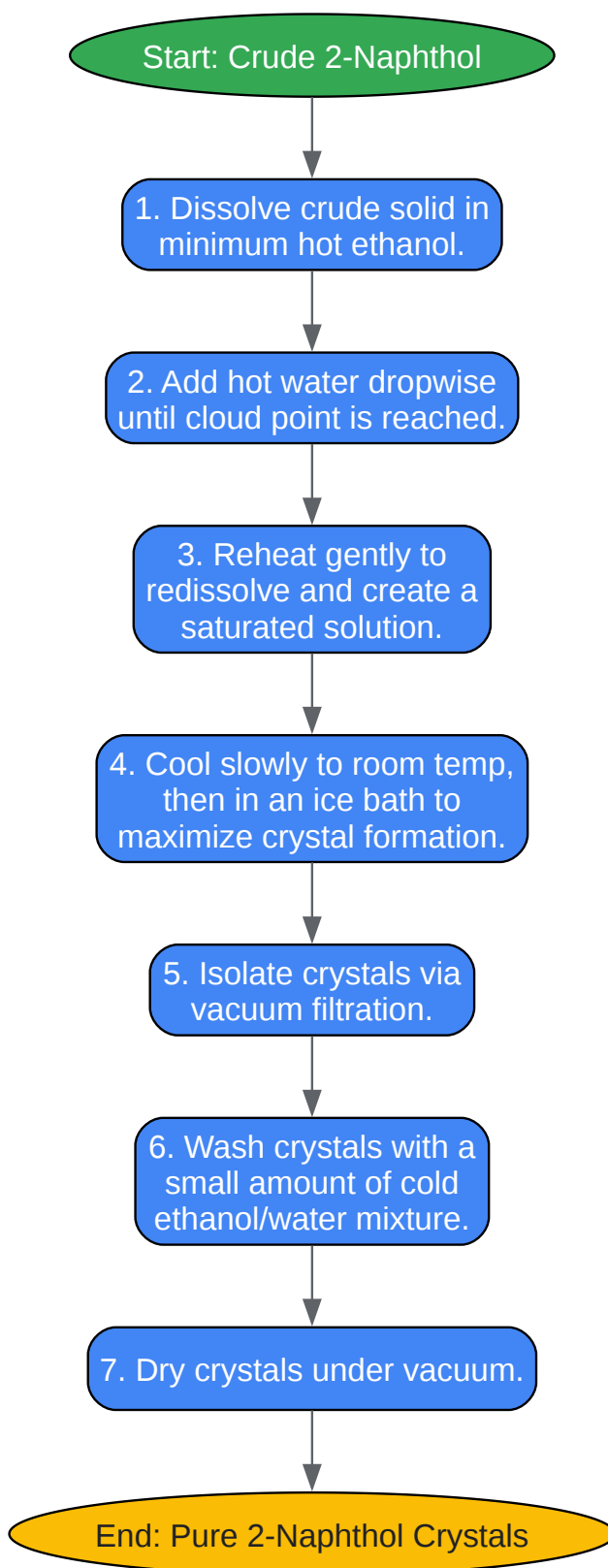
Essential Experimental Protocols

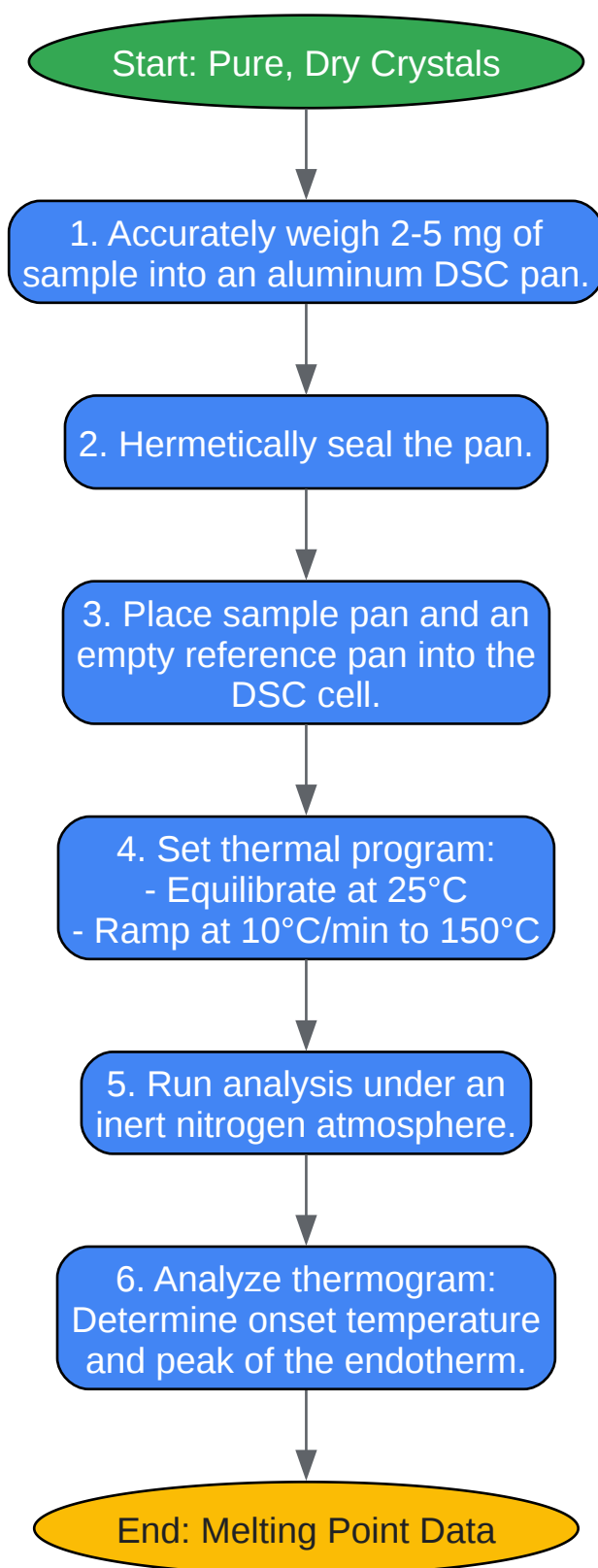
The reliability of any physical characterization depends on the purity of the sample.

Recrystallization is the most fundamental technique for purifying solid organic compounds like **2-Naphthol**.

Protocol: Purification by Mixed-Solvent Recrystallization

Causality: **2-Naphthol**'s high solubility in hot ethanol and low solubility in water makes a mixed-solvent system ideal.[10] This protocol leverages this differential solubility to separate the compound from impurities.





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